

Synthesis Protocol for Nurr1 Agonist 5: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Nurr1 agonist 5

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocol for the synthesis of **Nurr1 agonist 5**, a compound of significant interest in the field of neuroprotective therapeutics.

Nurr1 (Nuclear receptor related 1 protein) is a crucial transcription factor involved in the development, maintenance, and survival of dopaminergic neurons. Its dysregulation has been implicated in neurodegenerative diseases such as Parkinson's disease. **Nurr1 agonist 5**, also referred to as compound 5o in scientific literature, has been identified as a potent neuroprotective agent that directly binds to and activates Nurr1. This document outlines the synthetic route for this agonist, its key characteristics, and the signaling pathway it modulates.

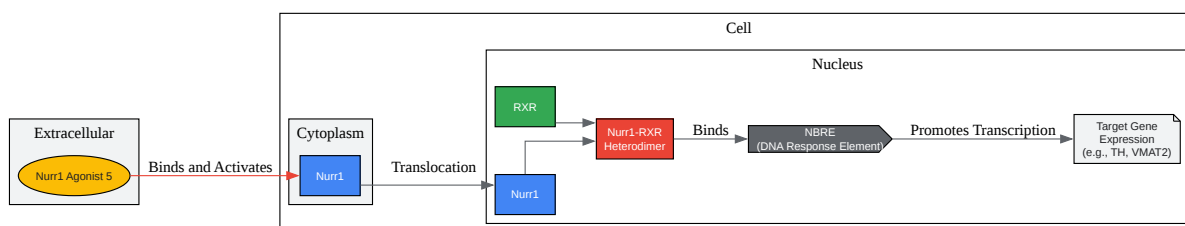
Quantitative Data Summary

The following table summarizes the key quantitative data for **Nurr1 agonist 5**, providing a quick reference for its biochemical and pharmacological properties.

Parameter	Value	Reference
Binding Affinity (Kd)	0.5 μ M	[1][2][3][4]
EC50	3 μ M	[1][2][3][4]
Molecular Formula	C19H19Cl2N3O2	[2]
Molecular Weight	392.28 g/mol	[2]
CAS Number	3033875-32-7	[1][2]

Nurr1 Signaling Pathway

Nurr1 acts as a transcription factor that regulates the expression of genes critical for dopaminergic neuron function. The signaling pathway of Nurr1 is complex and can be modulated by various factors. The diagram below illustrates a simplified representation of the Nurr1 signaling pathway and the point of intervention for **Nurr1 agonist 5**.



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Caption: Nurr1 Signaling Pathway and Agonist 5 Action.

Experimental Protocol: Synthesis of Nurr1 Agonist 5

The synthesis of **Nurr1 agonist 5** is achieved through an amide coupling reaction between 5-chloro-1H-indole-6-carboxylic acid and a specific amine precursor.^{[3][4]} The following protocol is a detailed, step-by-step guide for this synthesis.

Materials and Reagents:

- 5-chloro-1H-indole-6-carboxylic acid
- (4-(2-aminoethyl)phenyl)(3,4-dichlorophenyl)methanone
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- Ethyl acetate (EtOAc)
- N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

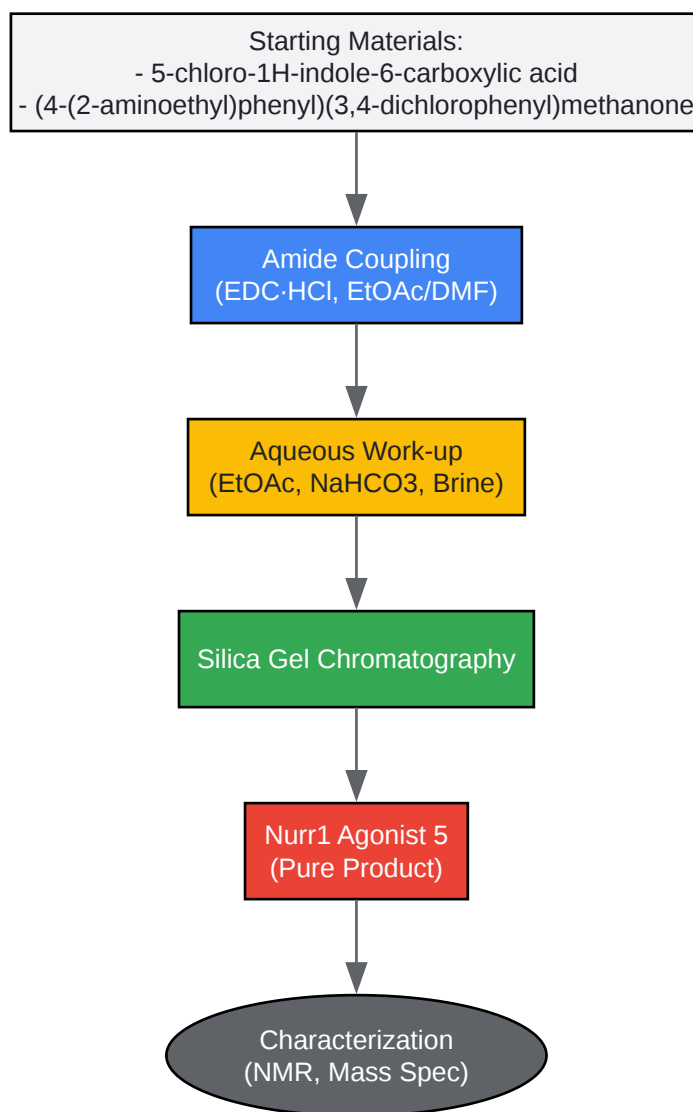
Procedure:

- **Reaction Setup:** In a clean and dry 1.5 mL reaction tube, dissolve 100 µmol of 5-chloro-1H-indole-6-carboxylic acid in a minimal amount of DMF.
- **Addition of Amine:** To this solution, add 1.1 equivalents (110 µmol) of (4-(2-aminoethyl)phenyl)(3,4-dichlorophenyl)methanone.
- **Coupling Agent:** Add 1.5 equivalents (150 µmol) of EDC·HCl to the reaction mixture.
- **Solvent:** Add ethyl acetate to the reaction tube to achieve a suitable reaction concentration (e.g., 0.1 M).

- Reaction: Cap the reaction tube and stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, dilute the mixture with ethyl acetate.
 - Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
 - Purify the crude product by silica gel column chromatography.
 - Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure **Nurr1 agonist 5**.
- Characterization:
 - Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow

The following diagram outlines the key steps in the synthesis of **Nurr1 agonist 5**.



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Caption: Workflow for the Synthesis of **Nurr1 Agonist 5**.

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